molecular formula C5H10N2O2S B8493784 Ethoxycarbonylaminothioacetamide

Ethoxycarbonylaminothioacetamide

Cat. No.: B8493784
M. Wt: 162.21 g/mol
InChI Key: MBUKSXFORDIACY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethoxycarbonylaminothioacetamide is a useful research compound. Its molecular formula is C5H10N2O2S and its molecular weight is 162.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

ethyl N-(2-amino-2-sulfanylideneethyl)carbamate

InChI

InChI=1S/C5H10N2O2S/c1-2-9-5(8)7-3-4(6)10/h2-3H2,1H3,(H2,6,10)(H,7,8)

InChI Key

MBUKSXFORDIACY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(=S)N

Origin of Product

United States

Advanced Spectroscopic Characterization of Ethoxycarbonylaminothioacetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. youtube.com By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom can be determined. youtube.combiointerfaceresearch.com

The ¹H NMR spectrum of Ethoxycarbonylaminothioacetamide is expected to exhibit distinct signals corresponding to the various protons within its structure. The ethoxy group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group. researchgate.net The chemical shift of the methylene protons will be further downfield due to the deshielding effect of the adjacent oxygen atom. vscht.cz The protons of the amino (NH₂) and thioamide (NH) groups are expected to appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Splitting Pattern Integration
CH₃ (ethoxy)~1.2-1.4Triplet3H
CH₂ (ethoxy)~4.1-4.3Quartet2H
NH (amide)Variable (broad)Singlet1H
CH₂ (acetamide)~3.5-3.8Singlet2H
NH₂ (thioamide)Variable (broad)Singlet2H

Note: Predicted values are based on typical chemical shifts for similar functional groups found in related thiourea (B124793) and acetamide (B32628) derivatives. biointerfaceresearch.comwiley.com

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing a signal for each unique carbon atom in the molecule. youtube.com The carbonyl (C=O) and thiocarbonyl (C=S) carbons are particularly noteworthy, appearing at the downfield end of the spectrum due to significant deshielding. The carbons of the ethoxy group and the acetamide methylene will resonate at characteristic positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
CH₃ (ethoxy)~14-16
CH₂ (ethoxy)~61-63
CH₂ (acetamide)~40-45
C=O (carbonyl)~155-165
C=S (thiocarbonyl)~180-190

Note: Predicted values are based on typical chemical shifts for similar functional groups found in related N-acylthioureas and ethoxycarbonyl derivatives. youtube.combiointerfaceresearch.com

Vibrational Spectroscopy Studies: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netnih.gov The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C=S functional groups. The N-H stretching vibrations of the amide and thioamide groups typically appear as broad bands in the region of 3100-3400 cm⁻¹. biointerfaceresearch.com A strong absorption band corresponding to the C=O stretch of the ester is expected around 1700-1730 cm⁻¹, while the C=S stretching vibration should appear in the 1200-1050 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (amide/thioamide)Stretching3100-3400Medium-Strong, Broad
C-H (aliphatic)Stretching2850-3000Medium
C=O (ester)Stretching1700-1730Strong
N-H (amide)Bending1550-1650Medium
C-O (ester)Stretching1200-1300Strong
C=S (thioamide)Stretching1050-1200Medium

Note: Expected absorption ranges are based on established correlations for similar functional groups. researchgate.netnih.gov

Mass Spectrometry Techniques for Structural Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. tsijournals.com

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound, allowing for the determination of the molecular weight with minimal fragmentation. In positive ion mode, the molecule would be expected to form a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₅H₁₀N₂O₂S), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm its elemental composition with a high degree of confidence.

Advanced Spectroscopic Methods for Deeper Structural Probing

While fundamental spectroscopic techniques provide a foundational understanding of this compound, advanced methods are essential for a more profound investigation of its electronic and solid-state structure. Techniques such as Photoelectron Spectroscopy (PES) and solid-state Nuclear Magnetic Resonance (ssNMR) offer deeper insights into the molecular orbitals and the arrangement of molecules in the crystalline lattice.

Photoelectron Spectroscopy (PES) for Electronic Structure Elucidation

Photoelectron Spectroscopy (PES) is a powerful surface-sensitive technique used to determine the electronic structure of molecules by measuring the kinetic energies of photoelectrons emitted upon X-ray or ultraviolet irradiation. youtube.com This analysis provides direct information about the binding energies of core and valence electrons, which in turn reveals details about elemental composition, chemical states, and bonding environments within a molecule. ornl.govacademicjournals.org For this compound, X-ray Photoelectron Spectroscopy (XPS), a subset of PES, would be particularly insightful.

Detailed Research Findings:

The high-resolution C1s spectrum would be expected to show multiple peaks corresponding to the different carbon environments within the molecule: the ethyl group (-CH2-CH3), the carbonyl group (C=O), and the thiocarbonyl group (C=S). The binding energies of these peaks would provide information on their respective chemical states. For instance, the carbonyl carbon would exhibit a higher binding energy than the ethyl carbons due to the electron-withdrawing nature of the oxygen atom.

Similarly, the N1s spectrum would help to distinguish between the two nitrogen atoms of the amino and thioamide groups, offering insights into their local chemical environments. The S2p spectrum is particularly important for characterizing the thioamide functional group. The binding energy of the S2p electrons would be characteristic of the thione (C=S) bond. Studies on similar compounds have shown that the S2p spectrum can also reveal information about surface oxidation or degradation, indicated by the appearance of higher binding energy sulfate (B86663) or sulfonate species. researchgate.net

The O1s spectrum would primarily correspond to the carbonyl and ethoxy oxygen atoms, with their binding energies reflecting the double-bond and single-bond character, respectively.

By comparing the experimental binding energies with theoretical calculations and data from reference compounds, a detailed picture of the electronic distribution and bonding within this compound can be constructed. Angle-resolved XPS (AR-XPS) could further provide information on the orientation of the molecule on a surface. researchgate.net

Interactive Data Table: Predicted XPS Core-Level Binding Energies for this compound

The following table presents predicted binding energy ranges for the core-level spectra of this compound, based on typical values for similar functional groups found in the literature. Actual experimental values may vary.

Core Level Functional Group Predicted Binding Energy Range (eV)
C1s-C H2-C H3284.5 - 285.5
C1s-O-C H2-286.0 - 287.0
C1sC =O287.5 - 288.5
C1sC =S286.5 - 287.5
N1s-N H-399.0 - 400.0
N1s-N H2398.5 - 399.5
O1sC=O 531.5 - 532.5
O1s-O -C2H5533.0 - 534.0
S2pC=S 161.0 - 163.0

Note: These are estimated ranges and can be influenced by factors such as sample charging and calibration.

Solid-State NMR Spectroscopy for Crystalline Forms (if applicable)

For compounds that exist in a crystalline or amorphous solid state, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable tool for detailed structural characterization at the atomic level. nih.govnih.govmdpi.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which provide rich information about the local structure, conformation, and intermolecular packing in the solid state. mdpi.com

Detailed Research Findings:

Given that this compound is a solid at room temperature, ssNMR would be highly applicable for studying its crystalline forms. The primary techniques used would be ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR. researchgate.net Magic-angle spinning is employed to average out the anisotropic interactions to obtain higher resolution spectra, while cross-polarization enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N. nih.gov

A ¹³C CP-MAS spectrum of this compound would display distinct resonances for each unique carbon atom in the molecule. The chemical shifts of these carbons would be sensitive to their local electronic environment and molecular conformation. For example, the chemical shift of the thiocarbonyl carbon (C=S) is expected to be significantly downfield, typically in the range of 180-210 ppm, which is a characteristic feature of thioamides. rsc.orgresearchgate.net Polymorphism, the existence of multiple crystalline forms, could be readily identified by ssNMR, as different crystal packing arrangements would lead to distinct sets of ¹³C chemical shifts. uic.edu

¹⁵N ssNMR, although requiring isotopic labeling for enhanced sensitivity, would provide invaluable information about the nitrogen environments. researchgate.net The two nitrogen atoms in this compound would have different chemical shifts, and these shifts would be highly sensitive to their involvement in hydrogen bonding within the crystal lattice. This can help to elucidate the intermolecular hydrogen-bonding network, which is crucial for understanding the crystal packing.

Furthermore, advanced ssNMR experiments can be used to measure internuclear distances and determine torsional angles, providing quantitative constraints for crystal structure determination or for refining structures obtained from X-ray diffraction. Techniques like Rotational-Echo Double-Resonance (REDOR) could be used to measure distances between specific ¹³C-¹⁵N pairs, providing direct evidence of molecular conformation.

Interactive Data Table: Predicted ¹³C Solid-State NMR Chemical Shift Ranges for this compound

This table provides predicted chemical shift ranges for the different carbon atoms in this compound in a ¹³C CP-MAS ssNMR spectrum, based on data for analogous thioamide and carbamate (B1207046) structures.

Carbon Atom Functional Group Predicted Chemical Shift Range (ppm)
C H3Ethyl group10 - 20
-O-C H2-Ethyl group60 - 70
C =OCarbonyl150 - 160
C =SThiocarbonyl190 - 205

Note: Chemical shifts in the solid state are highly dependent on the crystalline form and packing effects.

Computational and Theoretical Studies on Ethoxycarbonylaminothioacetamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) Investigations of Ethoxycarbonylaminothioacetamide

No published studies were found that have utilized Density Functional Theory to investigate the molecular geometry and electronic structure of this compound.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

There is no available research detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound.

Predictive Spectroscopic Parameter Calculations (e.g., NMR shielding, vibrational frequencies)

No computational studies predicting the NMR shielding or vibrational frequencies for this compound have been found in the scientific literature.

Electron Affinity and Spin-Orbit Coupling Analyses

Research on the electron affinity and spin-orbit coupling of this compound is not present in the available scientific literature.

Conformational Analysis and Intramolecular Interactions

Potential Energy Surface Mapping

A potential energy surface map for the conformational analysis of this compound has not been published in any research to date.

Non-covalent Interaction Analysis

The study of non-covalent interactions (NCIs) is crucial for understanding the three-dimensional structure, stability, and intermolecular interactions of molecules like this compound. These interactions, although weaker than covalent bonds, govern crystal packing, protein-ligand binding, and self-assembly processes.

Computational methods are indispensable for elucidating the nature and strength of various NCIs, such as hydrogen bonds, halogen bonds, van der Waals forces, and π-stacking interactions. Techniques like Density Functional Theory (DFT) are employed to model the electron density distribution and identify regions of interaction. For instance, in a study on halogenated capecitabine (B1668275) derivatives, DFT was used to explore both inter- and intra-molecular non-covalent interactions, revealing the significance of halogen bonding in ligand-receptor complexes.

Analysis of the molecular electrostatic potential (MEP) surface helps to visualize the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attacks and the formation of hydrogen bonds. For this compound, the nitrogen and oxygen atoms of the ethoxycarbonyl group and the nitrogen and sulfur atoms of the thioacetamide (B46855) moiety would be expected to act as hydrogen bond acceptors, while the N-H protons could act as hydrogen bond donors.

Advanced computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can provide quantitative and qualitative insights into these weak interactions. QTAIM analyzes the topology of the electron density to characterize bond paths and critical points, while NCI plots visually distinguish between attractive and repulsive interactions.

Mechanistic Insights into Reactions Involving this compound

Reaction Pathway Elucidation through Computational Transition State Search

Understanding the mechanisms of chemical reactions is fundamental to controlling reaction outcomes and designing efficient synthetic routes. Computational chemistry offers powerful tools to map out reaction pathways and identify transition states, which are the energy maxima along the reaction coordinate.

Methods like DFT are commonly used to locate the geometries of reactants, products, and transition states. Various algorithms, such as the nudged elastic band (NEB) method or the dimer method, can be employed to find the minimum energy path connecting reactants and products. For a molecule like this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules. For example, a theoretical study on the H-atom abstractions from tetramethylsilane-related species utilized DFT to calculate the geometries and vibrational frequencies of all stationary points on the potential energy surface.

Once a transition state is located, its structure provides valuable information about the geometry of the activated complex and the nature of bond breaking and bond formation. Vibrational frequency analysis is then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Computational Thermodynamics and Kinetics of this compound Reactions

Computational methods allow for the calculation of key thermodynamic and kinetic parameters that govern chemical reactions. These parameters provide a quantitative understanding of reaction feasibility, spontaneity, and rate.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated from the computed energies and vibrational frequencies of the reactants and products. A negative ΔG indicates a spontaneous reaction under the given conditions. These calculations can be performed for various potential reaction pathways to determine the most thermodynamically favorable route.

Kinetic parameters , primarily the activation energy (Ea), are determined from the energy difference between the reactants and the transition state. According to transition state theory, the reaction rate constant is exponentially dependent on the activation energy. A lower activation energy implies a faster reaction. Computational studies can compare the activation energies of different pathways to predict the kinetically preferred product. For instance, a theoretical study on the dissociation of propylene (B89431) glycol ethyl ether investigated the kinetic and thermodynamic parameters for nineteen different reaction pathways.

Computational Design and Prediction of Novel this compound Derivatives

The principles of computational chemistry can be extended to design novel derivatives of this compound with desired properties. This in silico design process can significantly accelerate the discovery of new molecules with enhanced activity or improved characteristics.

Virtual Screening Methodologies for Derivative Exploration

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to possess a desired biological activity. This method can be broadly categorized into ligand-based and structure-based approaches.

In ligand-based virtual screening , a known active molecule is used as a template to search for other molecules with similar properties, such as shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).

Structure-based virtual screening , on the other hand, relies on the three-dimensional structure of a biological target, such as a protein or enzyme. Molecular docking simulations are performed to predict the binding mode and affinity of a library of compounds to the target's active site. Compounds with high predicted binding affinities are then selected for further experimental testing. A consensus approach, combining multiple screening criteria, often yields more reliable results.

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive modeling, often employing Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, can be used to forecast the chemical reactivity and selectivity of novel this compound derivatives.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. Descriptors that quantify various aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known activities. A statistical model is then built to correlate these descriptors with the observed activity. This model can then be used to predict the activity of new, untested compounds. For example, QSAR models have been successfully used to predict the inhibitory effect of amide derivatives on xanthine (B1682287) oxidase.

Machine learning methods are increasingly being used to develop more sophisticated and accurate predictive models. These models can learn complex patterns from large datasets and make predictions about the properties of new molecules, guiding the design of derivatives with optimized reactivity and selectivity.

Reactivity and Synthetic Transformations of Ethoxycarbonylaminothioacetamide

Reaction Mechanisms Involving the Thioamide Moiety

The thioamide group (-C(S)NH2) is the key to the reactivity of ethoxycarbonylaminothioacetamide. Its electronic properties, characterized by the presence of a soft sulfur atom and a hard nitrogen atom, allow it to participate in a range of chemical reactions.

Nucleophilic and Electrophilic Reactions at the Thiocarbonyl Group

The thiocarbonyl group (C=S) in this compound is susceptible to attack by both nucleophiles and electrophiles. The sulfur atom, being a good nucleophile, can react with electrophiles. youtube.com Conversely, the carbon atom of the thiocarbonyl group is electrophilic and can be attacked by nucleophiles.

Nucleophilic Reactions: The sulfur atom of the thioamide can act as a nucleophile, attacking electrophilic centers. youtube.com This is a crucial first step in many cyclization reactions, such as the Hantzsch thiazole (B1198619) synthesis. youtube.com

Electrophilic Reactions: The carbon atom of the thiocarbonyl group is electrophilic and can be attacked by various nucleophiles.

Tautomerism Studies of this compound

This compound can exist in tautomeric forms. The thioamide group can exhibit thione-thiol tautomerism, where the hydrogen atom from the nitrogen migrates to the sulfur atom, forming a thiol (C=N-SH) structure. This tautomerism plays a significant role in its reactivity, particularly in cyclization reactions where the thiol form can act as a nucleophile. youtube.com

Cyclization Reactions and Heterocycle Formation

The ability of this compound to undergo cyclization reactions is one of its most important synthetic applications. It serves as a precursor for the synthesis of a wide range of heterocyclic compounds, particularly those containing sulfur and nitrogen atoms.

Synthesis of Thiazole Derivatives from this compound

Thiazoles are five-membered aromatic heterocycles containing one sulfur and one nitrogen atom and are of significant interest due to their wide range of biological activities. researchgate.net this compound is a key reactant in the Hantzsch thiazole synthesis, a classic method for preparing thiazole derivatives. youtube.comgoogle.com

In this reaction, the thioamide (this compound) reacts with an α-halocarbonyl compound. The reaction proceeds through a series of steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide. youtube.com

Tautomerization: The intermediate undergoes tautomerization. youtube.com

Cyclization: The nitrogen atom of the tautomerized intermediate then attacks the carbonyl carbon, leading to the formation of a five-membered ring. youtube.com

Dehydration: The resulting hydroxythiazoline intermediate is then dehydrated to form the final thiazole derivative. google.com

This reaction is highly versatile, allowing for the synthesis of a wide variety of substituted thiazoles by varying the α-halocarbonyl compound used. researchgate.net

Table 1: Examples of Thiazole Synthesis using this compound Analogs

Thioamide Reactantα-Halocarbonyl ReactantResulting Thiazole Derivative
Thioacetamide (B46855)1,3-Dichloropropanone2-Methyl-4-chloromethylthiazole
Thiobenzamide1,3-Dichloropropanone4-Chloromethyl-2-phenyl-2-thiazoline
Dimethylaminothioacetamide1,3-Dichloropropanone4-Chloromethyl-2-(dimethylaminomethyl)thiazole

This table presents examples of similar reactions to illustrate the versatility of the Hantzsch synthesis.

Formation of Other Sulfur- and Nitrogen-Containing Heterocyclic Systems

Beyond thiazoles, this compound can be utilized in the synthesis of other heterocyclic systems. For instance, its reaction with various reagents can lead to the formation of pyranothiazoles and thiazolopyranopyrimidines, which have been investigated for their potential biological activities. iaea.org The specific heterocyclic system formed depends on the reaction conditions and the other reactants involved. These complex cyclization reactions often involve multiple steps and can be catalyzed by acids or bases. rsc.orgyoutube.com

Derivatization Strategies for Functional Group Modification

Derivatization is a chemical process used to modify a compound to enhance its properties for analysis or to create new compounds with desired functionalities. ddtjournal.comresearchgate.netjfda-online.com The functional groups present in this compound, namely the amino group, the thioamide, and the ester, can be targeted for derivatization.

Common derivatization strategies that could be applied to this compound include:

Acylation: The amino group can be acylated using acyl chlorides or anhydrides. This can be used to introduce various functional groups or to protect the amino group during other transformations. jfda-online.com

Alkylation: The nitrogen or sulfur atoms could potentially be alkylated under specific conditions.

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified to other esters.

Silylation: This technique is often used to increase the volatility and thermal stability of compounds for gas chromatography analysis by replacing active hydrogens with a trimethylsilyl (B98337) (TMS) group. youtube.com

These derivatization reactions can significantly alter the chemical and physical properties of the molecule, which can be useful for analytical purposes or for the synthesis of new compounds with specific biological or material properties. ddtjournal.comresearchgate.net

Reactions at the Aminoacetonitrile (B1212223) Moiety

The aminoacetonitrile portion of this compound is a key site for synthetic modifications, primarily involving cyclization and condensation reactions. These transformations are instrumental in the construction of various heterocyclic systems.

The reaction of related 2-cyanomethyl-containing compounds with various reagents has been shown to yield a variety of heterocyclic structures. For instance, the reaction of 2-cyanomethylbenzo[c]imidazole with cyclohexanone (B45756) and different aromatic aldehydes leads to the formation of annulated derivatives. nih.gov While not directly involving this compound, this highlights the potential of the cyanomethyl group to participate in cyclization reactions.

Furthermore, compounds containing a cyanoacetamide moiety, which bears resemblance to the aminoacetonitrile group in the target molecule, readily react with a range of electrophiles and nucleophiles. For example, 2-cyano-N-(5-methylthiazol-2-yl)acetamide has been shown to react with aromatic aldehydes, diazonium salts, and active methylene (B1212753) reagents to produce acrylamide (B121943) derivatives, hydrazones, and substituted pyridines, respectively. ekb.eg This reactivity suggests that the aminoacetonitrile moiety in this compound could undergo similar transformations.

A significant reaction pathway for compounds containing a cyano group is their cyclocondensation with hydrazine (B178648) derivatives to form aminopyrazoles. ekb.eg The reaction of 2-cyano-N-(5-methylthiazol-2-yl)acetamide with hydrazine or phenylhydrazine (B124118) in refluxing ethanol (B145695) yields the corresponding aminopyrazole derivatives. ekb.eg This provides a strong indication that this compound could serve as a precursor for the synthesis of substituted pyrazoles.

The general reactivity of active methylene compounds, a category to which the methylene group in the aminoacetonitrile moiety belongs, involves reactions with a variety of electrophiles. shivajicollege.ac.in These reactions, typically carried out in the presence of a base, can lead to alkylation, acylation, and condensation products.

ReactantProduct TypeReference
Cyclohexanone and Aromatic AldehydesAnnulated Heterocycles nih.gov
Aromatic AldehydesAcrylamide Derivatives ekb.eg
Diazonium SaltsHydrazones ekb.eg
Active Methylene ReagentsPyridine Derivatives ekb.eg
Hydrazine DerivativesAminopyrazole Derivatives ekb.eg

Transformations Involving the Ethoxycarbonyl Group

The ethoxycarbonyl group in this compound is susceptible to nucleophilic attack, primarily leading to hydrolysis, aminolysis, and reduction reactions. These transformations allow for the modification of the ester functionality into other important chemical groups.

Aminolysis: The reaction of the ethoxycarbonyl group with amines, known as aminolysis, results in the formation of amides. This transformation involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group. This reaction is a fundamental method for the synthesis of amides and peptides. researchgate.net The reactivity of the amine and the reaction conditions, such as temperature and the use of catalysts, can influence the efficiency of the aminolysis process.

Reduction: The ethoxycarbonyl group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and other metal hydrides. The asymmetric reduction of related β-keto esters has been achieved using biocatalysts, yielding chiral hydroxy esters with high enantiomeric excess. nih.gov This suggests the potential for stereoselective reduction of the ethoxycarbonyl group in this compound, which could be valuable in the synthesis of chiral building blocks.

TransformationReagent(s)Product Functional Group
HydrolysisAcid or BaseCarboxylic Acid
AminolysisAmineAmide
ReductionReducing Agent (e.g., LiAlH₄)Primary Alcohol

Applications of Ethoxycarbonylaminothioacetamide in Advanced Materials Chemistry and Organic Synthesis

Role as a Precursor in Organic Synthesis

Ethoxycarbonylaminothioacetamide serves as a valuable starting material and intermediate in the synthesis of a variety of organic molecules, particularly heterocyclic compounds which form the backbone of many pharmaceuticals and functional materials.

Building Block for Complex Organic Molecules

The inherent reactivity of the functional groups within this compound allows it to be a key component in the construction of more intricate molecular structures. The thioamide group, for instance, is a well-established precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. While direct, detailed research on this compound as a building block is emerging, its structural components suggest significant potential.

For example, the core structure is amenable to cyclization reactions to form five- and six-membered heterocyclic rings, which are prevalent in biologically active compounds. The presence of both a nucleophilic sulfur atom and electrophilic carbon atoms, along with the amine functionality, provides multiple reaction sites for the assembly of complex scaffolds.

Synthetic Intermediate in Multi-step Preparations

In multi-step synthetic sequences, this compound can function as a crucial intermediate. Its ability to undergo a variety of chemical transformations allows for the introduction of diverse functionalities into a target molecule. This versatility is a key attribute for intermediates in complex synthetic pathways.

One of the key applications of similar thioamide-containing compounds is in the synthesis of thiazole (B1198619) and thiadiazole derivatives. These heterocyclic systems are of significant interest due to their wide range of biological activities. For instance, the Hantzsch thiazole synthesis, a classic method for preparing thiazoles, involves the reaction of a haloketone with a thioamide. While specific examples detailing the use of this compound in this named reaction are not extensively documented in readily available literature, its structure strongly suggests its suitability for such transformations.

Potential in Materials Science and Engineering

The unique structural features of this compound also position it as a promising candidate for the development of novel materials with tailored properties.

Design and Synthesis of Functional Materials Incorporating this compound Scaffolds

The incorporation of the this compound scaffold into larger molecular architectures can lead to the creation of functional materials. The presence of heteroatoms like sulfur and nitrogen can impart specific properties, such as metal-ion binding capabilities or unique photophysical characteristics. The thioamide group, in particular, is known to coordinate with various metal ions, opening up possibilities for the development of sensors, catalysts, and metal-organic frameworks (MOFs).

Exploration in Polymer Chemistry

In the realm of polymer chemistry, monomers containing thioamide functionalities are of growing interest. These monomers can be polymerized to create polymers with unique thermal, optical, and mechanical properties. The this compound molecule, with its reactive sites, could potentially be modified to act as a monomer or a cross-linking agent in polymerization reactions. The resulting polymers could find applications in areas such as high-performance plastics, conductive polymers, and biocompatible materials. The inherent polarity and hydrogen bonding capabilities of the molecule could also contribute to desirable polymer properties like improved adhesion and thermal stability.

Catalytic Applications and Ligand Design

The exploration of this compound as a ligand for transition metal-catalyzed reactions is an area with limited specific research data in publicly available scientific literature. While the molecular structure of this compound, featuring both sulfur and nitrogen donor atoms, suggests potential for coordination with metal centers, detailed studies on its application in catalytic processes and ligand design are not extensively documented.

The design of ligands is a crucial aspect of catalysis, as the ligand sphere around a metal catalyst dictates its reactivity, selectivity, and stability. Ligands containing both soft (sulfur) and hard (nitrogen/oxygen) donor atoms can offer unique electronic and steric properties to a metal complex. This can influence the catalytic cycle in various transformations, such as cross-coupling reactions, hydrogenations, or oxidations.

However, a comprehensive search of scientific databases does not yield specific examples of this compound being employed as a ligand in a well-defined catalytic system. Consequently, there is a lack of detailed research findings and performance data, such as turnover numbers (TON), turnover frequencies (TOF), or enantioselectivities for specific reactions catalyzed by its metal complexes.

Further research would be necessary to synthesize and characterize metal complexes of this compound and to subsequently evaluate their catalytic efficacy in various organic transformations. Such studies would be essential to determine the potential of this compound in the field of advanced materials chemistry and organic synthesis.

Future Research Directions and Open Questions for Ethoxycarbonylaminothioacetamide

Development of Novel and Efficient Synthetic Routes

The development of new and improved methods for synthesizing ethoxycarbonylaminothioacetamide is a key area for future investigation. Current synthetic strategies, while effective, may be enhanced to improve yield, reduce reaction times, and utilize more environmentally benign reagents and conditions. Research in this area could focus on catalyst development, flow chemistry techniques, and the exploration of novel starting materials. The goal is to create more sustainable and cost-effective synthetic routes that can be readily scaled for various applications.

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

While the general mechanism of action for thioamides like ethionamide (B1671405) involves activation by a monooxygenase and subsequent inhibition of InhA, a deeper understanding of the specific electronic and steric factors governing the activity of this compound is needed. nih.gov Integrated approaches that combine advanced experimental techniques, such as time-resolved spectroscopy and kinetic isotope effect studies, with high-level computational modeling can provide unprecedented insight into the reaction mechanisms. nih.gov These studies can elucidate the precise nature of transition states, intermediate species, and the role of the enzyme active site in catalysis. nih.gov Such detailed mechanistic knowledge is fundamental for the rational design of next-generation thioamide derivatives with enhanced efficacy and selectivity.

Exploration of this compound in Emerging Fields of Chemical Science

The unique chemical properties of the thioamide functional group in this compound make it an attractive candidate for exploration in various emerging fields of chemical science. Beyond its established biological activity, researchers are beginning to investigate its potential in areas such as materials science, coordination chemistry, and catalysis. For instance, the sulfur and nitrogen atoms of the thioamide group can act as ligands for metal ions, opening up possibilities for the design of novel coordination polymers and metal-organic frameworks (MOFs) with interesting electronic, magnetic, or catalytic properties. Furthermore, its reactivity could be harnessed in the development of new organic transformations and as a building block in the synthesis of complex heterocyclic systems.

Interdisciplinary Research Opportunities in Chemical Sciences

The multifaceted nature of this compound provides fertile ground for interdisciplinary research collaborations. Chemists, biologists, and computational scientists can work together to unravel the complex interplay between its chemical structure and biological activity. For example, joint efforts can focus on designing and synthesizing novel analogs with improved pharmacological profiles, investigating their interactions with biological targets using a combination of experimental and computational methods, and exploring their potential in drug delivery systems. Such collaborative endeavors are essential for translating fundamental chemical knowledge into practical applications that can address pressing societal needs.

Q & A

Q. What steps ensure compliance with ethical guidelines when publishing data on this compound’s toxicity?

  • Methodological Answer : Follow OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) and ARRIVE 2.0 guidelines for animal studies. Disclose conflicts of interest and data availability in line with ICMJE standards. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset archiving .

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